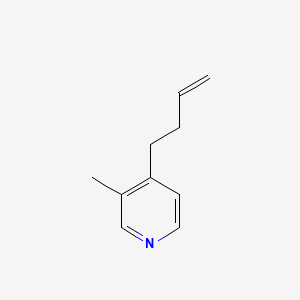

4-But-3-enyl-3-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

112945-09-2 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.221 |

IUPAC Name |

4-but-3-enyl-3-methylpyridine |

InChI |

InChI=1S/C10H13N/c1-3-4-5-10-6-7-11-8-9(10)2/h3,6-8H,1,4-5H2,2H3 |

InChI Key |

LCUNOPHVIHVOLG-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CN=C1)CCC=C |

Synonyms |

Pyridine, 4-(3-butenyl)-3-methyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 4 but 3 Enyl 3 Methylpyridine and Analogous Structures

Classical Pyridine (B92270) Ring Formation Strategies Applicable to Alkylpyridines

Traditional methods for pyridine synthesis often rely on the condensation of acyclic precursors. These well-established reactions can be adapted for the synthesis of specific alkylpyridines.

The Hantzsch pyridine synthesis, first described by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction that typically involves the condensation of a β-keto acid (like acetoacetate), an aldehyde (such as formaldehyde), and a nitrogen donor like ammonia (B1221849). wikipedia.org The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine derivative. wikipedia.org The driving force for this oxidation is the formation of a stable aromatic ring. wikipedia.org

For the synthesis of asymmetrically substituted pyridines, variations of this method have been developed. wikipedia.org While the classical Hantzsch synthesis has drawbacks such as long reaction times and sometimes low yields, modern modifications, including the use of microwave irradiation and greener solvents like ionic liquids, have been explored to improve efficiency and environmental friendliness. wikipedia.orgnih.gov

Reactants: An aldehyde, two equivalents of a β-keto ester, and a nitrogen source. wikipedia.org

Key Intermediate: A 1,4-dihydropyridine (B1200194) derivative, also known as a Hantzsch ester. wikipedia.org

Final Step: Aromatization of the dihydropyridine ring, which can be achieved using oxidizing agents like ferric chloride, manganese dioxide, or potassium permanganate (B83412). wikipedia.org

Reported in 1924 by Aleksei Chichibabin, this synthesis is a versatile method for producing pyridine and its derivatives from inexpensive and readily available starting materials. wikipedia.orgwikipedia.orgchempanda.com The general form of the reaction involves the condensation of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or a combination thereof, with ammonia or its derivatives. wikipedia.orgwikipedia.org

This method is particularly significant for industrial production. wikipedia.org For instance, unsubstituted pyridine can be produced from formaldehyde (B43269) and acetaldehyde (B116499). wikipedia.orgchempanda.com The process typically occurs in the gas phase at high temperatures (400–450 °C) over catalysts like modified alumina (B75360) or silica. wikipedia.org The reaction can be tailored to produce various methylpyridines. wikipedia.orgwikipedia.org For example, a mixture of 2-methylpyridine (B31789) and 4-methylpyridine (B42270) can be synthesized from acetaldehyde and ammonia, while 3-methylpyridine (B133936) and pyridine can be obtained from acrolein and ammonia. wikipedia.org Despite its industrial importance, a notable drawback of the Chichibabin synthesis is its often low yield, typically around 30%. wikipedia.orgchempanda.com

Reactants: Aldehydes, ketones, α,β-unsaturated carbonyl compounds, and a nitrogen source (ammonia or its derivatives). wikipedia.org

Conditions: Gas phase reaction at high temperatures (350–500 °C) over oxide catalysts. wikipedia.org

Key Intermediates: The mechanism involves several reactions, including the formation of imines, base-catalyzed aldol (B89426) condensations, and Michael additions. wikipedia.org

The Bönnemann cyclization is a [2+2+2] cycloaddition reaction that combines a nitrile with two parts of an alkyne to form a pyridine ring. wikipedia.orgnumberanalytics.com This method, a modification of the Reppe synthesis, can be activated by heat or light. wikipedia.org The photoinduced cycloaddition can proceed under ambient conditions using a catalyst like CoCp(cod) (Cp = cyclopentadienyl, cod = 1,5-cyclooctadiene). wikipedia.org

This reaction is highly adaptable for creating a variety of pyridine derivatives. thieme-connect.com For example, using acetonitrile (B52724) as the nitrile source can yield 2-methylpyridine. wikipedia.org The versatility of this method allows for the synthesis of various substituted pyridines by carefully selecting the starting nitrile and alkyne. thieme-connect.comthieme-connect.com

Reactants: A nitrile and an alkyne. numberanalytics.comthieme-connect.com

Catalyst: Cobalt complexes are typically used to catalyze the reaction. thieme-connect.comthieme-connect.com

Advantage: This method offers a pathway to a wide range of substituted pyridines. thieme-connect.com

The reaction of acrolein with ammonia is a key industrial method for producing pyridine and its derivatives. tutorhunt.com When acetaldehyde and formaldehyde are reacted, they can form acrolein through a Knoevenagel condensation. wikipedia.orgchempanda.com This acrolein can then be condensed with acetaldehyde and ammonia to produce dihydropyridine, which is subsequently oxidized to pyridine. wikipedia.org This process is conducted in the gas phase at temperatures ranging from 400–450 °C with catalysts such as modified alumina and silica. wikipedia.orgchempanda.com

The reaction of acrolein and ammonia over a suitable catalyst can yield a mixture of pyridine and 3-methylpyridine (3-picoline). wikipedia.orgdntb.gov.ua Furthermore, reacting acrolein and propionaldehyde (B47417) with ammonia primarily affords 3-methylpyridine. wikipedia.org

Reactants: Acrolein, an aldehyde or ketone, and ammonia. tutorhunt.com

Conditions: High-temperature gas-phase reaction over a solid catalyst. tutorhunt.com

Products: A mixture of pyridine and alkylpyridines, with the specific products depending on the starting materials. wikipedia.orgtutorhunt.com

Bönnemann Reaction for Pyridine Core Construction

Targeted Introduction of the But-3-enyl Moiety

After the formation of the pyridine ring, or in some cases during the synthesis, the but-3-enyl side chain can be introduced using modern synthetic techniques that allow for precise control.

Olefin metathesis has become a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. nih.gov This reaction is catalyzed by transition metal complexes, most notably those based on ruthenium, such as the Grubbs' catalysts. nih.govresearchgate.net These catalysts are known for their tolerance of a wide range of functional groups, including amides, alcohols, and carboxylic acids, making them suitable for complex molecule synthesis. nih.gov

For the specific synthesis of a compound like 4-but-3-enyl-3-methylpyridine, a cross-metathesis reaction would be a viable strategy. This would involve reacting a pyridine derivative containing a vinyl group, such as 3-methyl-4-vinylpyridine, with an alkene partner. The choice of the alkene partner and the specific metathesis catalyst would be crucial for the success of the reaction. While the direct metathesis of N-heteroaromatic compounds can sometimes be challenging due to catalyst deactivation, strategies such as modifying the substituents on the pyridine ring to reduce the basicity of the nitrogen atom have been successfully employed. beilstein-journals.org

Cross-Coupling Reactions for C-C Bond Formation (e.g., Heck Reaction)

The Heck reaction is a cornerstone of C-C bond formation, involving the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.org This reaction is a powerful tool for introducing alkenyl substituents, such as a butenyl group, onto a pre-formed pyridine ring. wikipedia.orgmdpi.com The general mechanism follows a Pd(0)/Pd(II) catalytic cycle. libretexts.org

The process typically involves an aryl or vinyl halide, an alkene, a palladium catalyst (like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0)), a phosphine (B1218219) ligand, and a base. wikipedia.org For synthesizing a butenyl-substituted pyridine, a halopyridine (e.g., 4-bromo-3-methylpyridine) would be coupled with but-1-ene. The reaction generally exhibits high trans selectivity. organic-chemistry.org

Challenges in applying the Heck reaction to N-heteroaryl halides include potential catalyst poisoning by the coordinating nitrogen atom. nih.gov However, the use of sterically bulky ligands can mitigate this issue and facilitate the transformation. nih.gov Variations of the Heck reaction, such as the amino-Heck reaction, have been used to form pyridine compounds through intramolecular cyclization. wikipedia.org

Table 1: Key Components in Heck Reactions

| Component | Examples | Role in Reaction |

|---|---|---|

| Catalyst | Palladium(II) acetate, PdCl₂, Tetrakis(triphenylphosphine)palladium(0) | Facilitates the oxidative addition and reductive elimination cycle. wikipedia.org |

| Ligand | Triphenylphosphine, BINAP, PHOX | Stabilizes the palladium center and influences reactivity and selectivity. wikipedia.org |

| Substrate | Aryl/Vinyl Halides (Br, Cl), Triflates | Provides the electrophilic carbon for the C-C bond formation. wikipedia.org |

| Alkene | Acrylates, Styrenes, But-1-ene | Acts as the nucleophilic component, adding to the aryl-palladium complex. wikipedia.orgmdpi.com |

| Base | Triethylamine (B128534), Potassium carbonate, Sodium acetate | Neutralizes the acid generated during the reaction, regenerating the catalyst. wikipedia.org |

Grignard Reagent Addition Strategies

Grignard reagents (organomagnesium halides) are potent nucleophiles used to form C-C bonds by adding to electrophilic centers like carbonyls or activated pyridinium (B92312) salts. organic-chemistry.org To synthesize a butenyl-substituted pyridine, 3-butenylmagnesium bromide can be added to an appropriately substituted pyridinium salt. chemrxiv.org

The pyridine nitrogen must first be activated, typically through alkylation (e.g., with methyl triflate) or acylation, to form a pyridinium salt. chemrxiv.orgmdpi.com This activation renders the pyridine ring sufficiently electrophilic for the nucleophilic attack by the Grignard reagent. mdpi.comrsc.org The regioselectivity of the addition (i.e., attack at the C2, C4, or C6 position) is highly dependent on the substituents already present on the pyridine ring. chemrxiv.org For instance, studies on the addition of 3-butenylmagnesium bromide to various substituted pyridiniums showed that electron-withdrawing groups like esters and nitriles tend to direct the addition to the para position (C4), while other groups direct to the ortho positions. chemrxiv.org

Copper catalysts can be used in conjunction with Grignard reagents to achieve highly enantioselective 1,4-dearomatization of pyridinium salts, yielding chiral 1,4-dihydropyridines. acs.org Subsequent oxidation would then lead to the aromatic pyridine product.

Table 2: Regioselectivity of 3-Butenylmagnesium Bromide Addition to N-Methylated Pyridiniums

| Pyridine Substituent | Position of Addition (C2:C4:C6 Ratio) | Reference |

|---|---|---|

| Unsubstituted | ~2:1:0 | chemrxiv.org |

| 3-Methyl Nicotinate | 1:1.6:8.9 | chemrxiv.org |

| 3-Bromo | Ortho-directing | chemrxiv.org |

Multi-component Condensation Strategies for Butenyl-substituted Pyridines

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. acsgcipr.org Several classical MCRs are used for pyridine synthesis, including the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses. acsgcipr.orgscispace.com

These reactions are valuable for creating a wide range of functionalized pyridines by varying the simple starting synthons. acsgcipr.org To generate a butenyl-substituted pyridine via an MCR, one of the starting components would need to contain the butenyl moiety. For example, in a Hantzsch-type synthesis, which typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia source, a butenyl-containing aldehyde or ketoester could be employed. acsgcipr.org

The Bohlmann-Rahtz pyridine synthesis is another versatile method that constructs the pyridine ring from enamines and alkynyl ketones. acsgcipr.org By choosing appropriate precursors, this method can be adapted to produce complex substitution patterns. These condensation strategies often benefit from microwave heating or flow chemistry techniques to improve reaction times and yields. acsgcipr.org

Regioselective Functionalization Techniques for Methyl and Butenyl Substituents

Achieving regioselectivity in the functionalization of an already substituted pyridine ring is crucial for synthesizing specific isomers like this compound.

Strategies for ortho/para Methyl Activation

The electronic properties of substituents on the pyridine ring dictate the position of further reactions. A methyl group at the 3-position (as in 3-picoline) influences the reactivity of the adjacent C2 and C6 positions. Competitive reaction studies have shown that a 3-methyl substituent activates the 2-position towards nucleophilic attack by reagents like phenyllithium, while deactivating the 6-position. cdnsciencepub.com This effect is attributed to a combination of electronic and steric factors. cdnsciencepub.com

In contrast, for electrophilic reactions, the directing effects would be different. Furthermore, methods involving the ortho-metalation of pyridines using organometallic complexes can selectively activate C-H bonds adjacent to the nitrogen atom. academie-sciences.fr Studies using dicationic yttrium methyl complexes have shown that electron-donating groups in the para-position of pyridines increase the rate of ortho-C-H bond activation. academie-sciences.fr

Directed Alkylation and Alkenylation Methods

Directed C-H functionalization has emerged as a powerful strategy to install alkyl and alkenyl groups at specific positions, often overriding the intrinsic reactivity of the pyridine ring. nih.gov These methods frequently employ a directing group or a specialized catalyst system.

One notable approach uses a bifunctional Ni-Al heterobimetallic catalyst for the C3-H alkenylation of pyridines with alkynes. nih.gov The aluminum Lewis acid coordinates to the pyridine nitrogen, masking its coordinating ability and polarizing the ring, while a specialized ligand directs the nickel catalyst to the C3 position. nih.govacs.org This provides an atom-economical route to C-C bond formation without needing pre-functionalized pyridines. nih.gov

Another strategy for achieving C4-alkylation involves the use of a temporary blocking group. A simple maleate-derived blocking group can effectively control Minisci-type decarboxylative alkylation to occur exclusively at the C4 position. organic-chemistry.org Photochemical methods have also been developed for the C4-alkylation of pyridines using N-amidopyridinium salts and alkyl bromides, driven by the formation of electron donor-acceptor (EDA) complexes. organic-chemistry.org

Catalytic Approaches in Pyridine Synthesis

Catalysis is fundamental to modern pyridine synthesis, offering mild, efficient, and selective routes to a vast array of derivatives. researchgate.net Both homogeneous and heterogeneous catalysts are widely employed. researchgate.netnumberanalytics.com

Transition metal catalysts, particularly those based on palladium, nickel, copper, and rhodium, are pivotal for cross-coupling, cyclization, and C-H functionalization reactions. numberanalytics.comnumberanalytics.com Palladium catalysts are essential for Heck and Suzuki couplings, while nickel catalysts have shown remarkable utility in the direct C-H alkenylation and alkylation of pyridines, often in combination with a Lewis acid cocatalyst like AlMe₃. acs.orgnumberanalytics.com

Heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), offer advantages in terms of catalyst recyclability and ease of separation. numberanalytics.com For instance, a bifunctional Pd/C/K-10 montmorillonite (B579905) catalyst has been used for a one-pot domino cyclization-oxidative aromatization to synthesize substituted pyridines under microwave irradiation. organic-chemistry.org

Emerging areas include photocatalysis and electrocatalysis, which provide access to pyridine derivatives under exceptionally mild conditions, often through radical-mediated pathways. numberanalytics.com These advanced catalytic systems are continually expanding the toolkit for constructing complex pyridine-containing molecules. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Formula |

|---|---|---|

| This compound | 4-(But-3-en-1-yl)-3-methylpyridine | C₁₀H₁₃N |

| 3-Picoline | 3-Methylpyridine | C₆H₇N |

| Phenyllithium | Phenyllithium | C₆H₅Li |

| 3-Butenylmagnesium bromide | (But-3-en-1-yl)magnesium bromide | C₄H₇BrMg |

| Methyl triflate | Methyl trifluoromethanesulfonate | CH₃SO₃F |

| Palladium(II) acetate | Palladium(II) acetate | C₄H₆O₄Pd |

| Tetrakis(triphenylphosphine)palladium(0) | Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd |

| But-1-ene | But-1-ene | C₄H₈ |

| 4-Bromo-3-methylpyridine | 4-Bromo-3-methylpyridine | C₆H₆BrN |

| AlMe₃ | Trimethylaluminum | C₃H₉Al |

Heterogeneous and Homogeneous Catalysis

Catalysis is broadly divided into two main categories, homogeneous and heterogeneous, both of which are instrumental in the synthesis of pyridine derivatives. nih.gov In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This often leads to high selectivity and activity under mild reaction conditions due to the well-defined nature of the catalytic species. nih.govresearchgate.net Conversely, heterogeneous catalysis involves a catalyst in a different phase from the reactants, such as a solid catalyst with liquid or gaseous reactants. nih.gov A primary advantage of heterogeneous systems is the ease of catalyst separation from the product mixture, which simplifies purification and allows for catalyst recycling, a crucial factor in industrial applications. researchgate.net

The industrial production of 3-methylpyridine (3-picoline), a fundamental building block, is a prime example of heterogeneous catalysis. wikipedia.orgnih.gov In one major process, acrolein reacts with ammonia over a solid oxide-based heterogeneous catalyst. wikipedia.org This gas-phase reaction proceeds through multiple steps, culminating in cyclization to form the pyridine ring. wikipedia.org Another industrial route involves the Chichibabin pyridine synthesis, reacting acetaldehyde, formaldehyde, and ammonia over a solid-acid catalyst like silica-alumina. wikipedia.org

Homogeneous catalysts, often based on transition metal complexes, offer a high degree of control over the synthesis of complex pyridine structures. arkat-usa.org For instance, cobalt-containing homogeneous catalysts have been used for the liquid-phase condensation of aldehydes and urea (B33335) to produce trisubstituted pyridines. arkat-usa.org While these methods provide access to a wide range of derivatives, the choice between a homogeneous and heterogeneous system depends on the desired scale, product complexity, and economic feasibility. nih.govresearchgate.net

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same phase as reactants | Different phase from reactants |

| Activity/Selectivity | Often high due to well-defined active sites nih.gov | Can be lower; may have mass transfer limitations |

| Reaction Conditions | Typically mild (lower temperature/pressure) nih.gov | Often requires higher temperature and pressure |

| Catalyst Separation | Difficult, may require distillation or extraction | Easy, typically by filtration or centrifugation researchgate.net |

| Catalyst Recycling | Challenging due to separation difficulties | Generally straightforward |

| Industrial Application | Less common for large-scale processes | Widely used, e.g., 3-methylpyridine synthesis wikipedia.org |

Transition Metal Catalysis (e.g., Palladium, Gold/Silver) for C-H Functionalization and Annulation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the direct functionalization of pyridine rings. thieme-connect.comthieme-connect.com The C-H functionalization approach is particularly attractive as it allows for the introduction of substituents onto a simple pyridine core in an atom-economical fashion, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov

Palladium (Pd) catalysts are exceptionally versatile for C-H olefination, enabling the direct introduction of alkenyl groups onto the pyridine ring. researchgate.netresearchgate.net For instance, Pd-catalyzed C-3 selective olefination of pyridines has been achieved using 1,10-phenanthroline (B135089) as a ligand, offering a novel method for synthesizing pyridine-containing molecules. researchgate.net A stereodivergent synthesis of C-2 alkenylpyridines from pyridinium salts and internal alkynes has also been developed using a dual Pd/Cu catalytic system. researchgate.net

A strategy to functionalize the 4-alkyl position of a pyridine, which is highly relevant for the synthesis of this compound, involves the formation of alkylidene dihydropyridine intermediates. thieme-connect.densf.gov In this method, a 4-alkylpyridine is activated by N-acylation. Subsequent treatment with a mild base generates a reactive alkylidene dihydropyridine, which can then undergo reactions with electrophiles. thieme-connect.de This approach has been used to synthesize conjugated 1,1-disubstituted 4-alkenyl pyridines by reacting the intermediate with Eschenmoser's salt under mild conditions. thieme-connect.densf.gov

Gold (Au) and silver (Ag) catalysts are also prominent in pyridine synthesis, often employed for their ability to activate alkynes and other unsaturated systems. researchgate.net Dual gold/silver catalysis has been used to synthesize indolizines from 2-substituted pyridines through a cascade C(sp³)–H alkynylation and subsequent cyclization. nih.govacs.org Gold catalysts can also promote formal [4π + 2π]-cycloadditions of propiolate derivatives with nitriles, leading to highly substituted pyridines in a one-pot, three-component reaction. rsc.org

| Catalyst System | Substrate(s) | Product Type | Key Transformation |

| Pd(OAc)₂ / 1,10-phenanthroline | Pyridine, Olefin | C-3 Alkenylpyridine | C-H Olefination researchgate.net |

| Pd/Cu | Pyridinium salt, Alkyne | C-2 Alkenylpyridine | C-H Alkenylation researchgate.net |

| Ethyl Chloroformate / Et₃N / Eschenmoser's Salt | 4-Alkylpyridine | 1,1-Disubstituted 4-Alkenylpyridine | Methenylation via Alkylidene Dihydropyridine thieme-connect.de |

| Au/Ag | 2-Substituted Pyridine, Alkyne | Indolizine | C(sp³)–H Alkynylation / Annulation nih.govacs.org |

| Gold Catalyst | Propiolate, Nitrile, Alkyne | Highly Substituted Pyridine | [4+2] Cycloaddition / Annulation rsc.org |

Acidic and Basic Catalyzed Cyclizations

Cyclization reactions provide a direct route to the pyridine ring itself from acyclic precursors. These transformations can be catalyzed by either acids or bases, depending on the specific mechanism and substrates involved.

Acid-catalyzed reactions are frequently used to construct the pyridine core. A Brønsted acid-catalyzed tandem reaction has been developed for the synthesis of 2,4,6-trisubstituted pyridines from enones and primary amines, using air as the oxidant. rsc.org Another approach involves the acid-promoted, one-pot cyclization of oxime intermediates derived from 5-acetal-1-carbonyl compounds to yield various alkylpyridines. clockss.org The Pictet-Spengler reaction, a classic acid-catalyzed cyclization, has been adapted for the synthesis of tetrahydrofuro[3,2-c]pyridines by condensing a furan-containing amine with aldehydes. beilstein-journals.org This highlights the power of acid catalysis to facilitate intramolecular electrophilic substitution, leading to annulated pyridine systems. beilstein-journals.org

Base-catalyzed or base-promoted reactions are also crucial. As mentioned previously, the generation of reactive alkylidene dihydropyridine intermediates from 4-alkylpyridines is achieved using a base like triethylamine (Et₃N). thieme-connect.densf.gov This anhydrobase intermediate is a key species that enables the functionalization at the exocyclic carbon of the alkyl group. thieme-connect.de While this is not a cyclization to form the ring, it is a base-catalyzed method to build analogous structures. In other systems, bases are used to promote the cyclization of precursors to form the pyridine ring, for example, in the synthesis of polysubstituted pyridines from 1-arylethylamines and ynones. rsc.org

| Catalysis Type | Precursors | Key Intermediate/Reaction | Product Type |

| Brønsted Acid | Enones, Primary Amines | Dehydrative Condensation/Cyclization | 2,4,6-Trisubstituted Pyridines rsc.org |

| Acid (HCl) | 5-Acetal-1-carbonyl Compounds | Oxime Formation / Cyclization | Alkylpyridines clockss.org |

| Acid | Furanic Amine, Aldehyde | Iminium Cation / Pictet-Spengler Cyclization | Tetrahydrofuro[3,2-c]pyridines beilstein-journals.org |

| Base (Et₃N) | N-Acylated 4-Alkylpyridine | Alkylidene Dihydropyridine | Functionalized 4-Alkylpyridines thieme-connect.densf.gov |

Reactivity and Chemical Transformations of 4 but 3 Enyl 3 Methylpyridine Derivatives

Reactivity of the Pyridine (B92270) Ring

The pyridine nucleus of 4-But-3-enyl-3-methylpyridine is characterized by a degree of electron deficiency, which fundamentally dictates its reaction patterns with both nucleophiles and electrophiles. The presence of a methyl group at the 3-position and a butenyl group at the 4-position introduces additional electronic and steric effects that modulate this inherent reactivity.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6) due to the ability of the electronegative nitrogen to stabilize the anionic Meisenheimer intermediate. libretexts.orglibretexts.org For this compound, the C-4 position is blocked, leaving the C-2 and C-6 positions as the primary sites for nucleophilic attack.

The reaction of pyridines with strong nucleophiles like organolithium compounds or sodium amide (in the Chichibabin reaction) typically proceeds via an addition-elimination mechanism, often with a preference for the α-position (C-2). core.ac.uk In the case of 3-substituted pyridines, nucleophilic attack predominantly occurs at the C-2 position over the C-6 position. core.ac.uk This preference is attributed to both electronic and steric factors. Therefore, for this compound, nucleophilic attack is expected to favor the C-2 position.

The presence of activating groups, such as nitro groups, can significantly facilitate these reactions. While the subject molecule lacks such strong activating groups, the general principles of SNAr on substituted pyridines still apply. acs.org The reaction proceeds through a high-energy anionic intermediate where the aromaticity is temporarily broken. pressbooks.pub The stability of this intermediate is the determining factor for the reaction's feasibility. pressbooks.pub

| Substituent Pattern | Favored Position(s) for Nucleophilic Attack | Reference |

|---|---|---|

| Unsubstituted Pyridine | C-2, C-4 | vaia.com |

| 3-Substituted Pyridine | C-2, C-6 (often with a preference for C-2) | core.ac.uk |

| 4-Substituted Pyridine | C-2, C-6 | vaia.com |

| 3,4-Disubstituted Pyridine (e.g., this compound) | C-2, C-6 (predicted) | N/A |

Electrophilic Aromatic Substitution Patterns

The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). youtube.comyoutube.com Such reactions, when they do occur, require harsh conditions and generally yield the meta-substituted product (at C-3 and C-5) because the intermediate carbocation (arenium ion) avoids placing the positive charge on the electronegative nitrogen atom. youtube.com

However, the reactivity and regioselectivity of EAS are influenced by the substituents on the ring. libretexts.org In this compound, both the methyl and the butenyl groups are electron-donating alkyl groups. Electron-donating groups activate the ring towards EAS and are typically ortho- and para-directors. libretexts.org In this molecule, the C-3 and C-4 positions are already substituted. The directing effects of the two alkyl groups would therefore influence the remaining C-2, C-5, and C-6 positions. The methyl group at C-3 would direct incoming electrophiles to the C-2, C-4 (blocked), and C-6 positions. The butenyl group at C-4 would direct to the C-3 (blocked) and C-5 positions.

The combination of these effects, along with the inherent deactivation and meta-directing influence of the pyridine nitrogen, makes the prediction of a single major product complex. Often, a mixture of isomers is obtained. Activation of the pyridine ring, for instance through N-oxide formation, can be employed to enhance reactivity and alter the substitution pattern. bhu.ac.in

Reactions with Lewis Acids (e.g., N-Adduct Formation)

As a basic heterocyclic compound, the nitrogen atom of this compound possesses a lone pair of electrons and readily acts as a Lewis base. It reacts with Lewis acids, such as boron trifluoride (BF₃) and tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to form stable N-adducts. acs.orgacs.orgchemrxiv.org This reaction involves the donation of the nitrogen's electron pair to an electron-acceptor species, forming a coordinate covalent bond. chemrxiv.org

The formation of these adducts has significant electronic consequences for the pyridine ring. The coordination of the Lewis acid to the nitrogen atom increases the electron-withdrawing effect on the ring, further deactivating it towards electrophilic attack. youtube.com This property can be exploited to prevent reactions on the ring while targeting other parts of the molecule.

Conversely, Lewis acid coordination can be a strategy to enable other transformations. For instance, the synergistic use of a Lewis acid and a photoredox catalyst can facilitate the β-selective reductive coupling of alkenylpyridines with carbonyls or imines. nih.gov In some cases, particularly with sterically hindered pyridines, the interaction with a Lewis acid does not lead to a stable adduct but to a "frustrated Lewis pair" (FLP), which can activate small molecules like H₂. acs.org

Oxidative Transformations (e.g., N-Oxide Formation)

The nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine N-oxide. wikipedia.orgwikipedia.org This transformation is typically achieved using peroxy acids, such as peracetic acid or peroxybenzoic acid, or with reagents like hydrogen peroxide in acetic acid. orgsyn.orgorgsyn.org The oxidation of 3-methylpyridine (B133936) to 3-methylpyridine-1-oxide is a well-established procedure. orgsyn.org

The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. The N-oxide group can donate electron density back into the ring via resonance, making the ring more reactive towards electrophilic substitution than the parent pyridine. bhu.ac.in This increased reactivity is particularly directed towards the C-2 and C-4 positions. bhu.ac.in Following electrophilic substitution, the N-oxide can be deoxygenated, for example with phosphorus oxychloride or zinc dust, to restore the pyridine ring, providing a valuable synthetic route to otherwise inaccessible substitution patterns. bhu.ac.inwikipedia.org

Hydrogenation and Reduction Pathways

The pyridine ring can be fully reduced to the corresponding piperidine (B6355638) derivative through catalytic hydrogenation. wikipedia.org This reaction typically requires catalysts based on noble metals like rhodium, ruthenium, palladium, or platinum, and may necessitate elevated temperatures and pressures. rsc.orgacs.org The hydrogenation of pyridine to piperidine is an exothermic process. wikipedia.orgacs.org

For a substituted pyridine like this compound, hydrogenation presents a chemoselectivity challenge: both the aromatic ring and the butenyl side chain's double bond can be reduced. The outcome often depends on the catalyst and reaction conditions. Some catalytic systems have been shown to reduce both the pyridine ring and an alkenyl substituent. rsc.org

Alternatively, milder reducing agents can lead to partially hydrogenated products. For example, reduction with lithium aluminum hydride can yield mixtures of dihydropyridines. wikipedia.org Metal-free transfer hydrogenation methods, using reagents like trichlorosilane (B8805176) with a catalyst, have also been developed for the reduction of pyridines to piperidines, offering good functional group tolerance. core.ac.uk

| Reagent/Catalyst | Product(s) | Typical Conditions | Reference |

|---|---|---|---|

| H₂ / Rh, Ru, Ni, or Co catalyst | Piperidine | Elevated temperature and pressure | rsc.org, wikipedia.org |

| Lithium aluminum hydride (LiAlH₄) | Mixture of dihydropyridines | Milder conditions | wikipedia.org |

| Trichlorosilane (HSiCl₃) / HMPA | Piperidine | Metal-free transfer hydrogenation | core.ac.uk |

| Electrocatalytic Hydrogenation (e.g., Rh/C cathode) | Piperidine | Ambient temperature and pressure | nih.gov, acs.org |

Reactivity of the But-3-enyl Side Chain

The but-3-enyl side chain at the C-4 position of the pyridine ring is an alkene and thus exhibits reactivity characteristic of a carbon-carbon double bond. This functionality allows for a range of addition and transformation reactions, largely independent of the pyridine ring itself, although the ring can influence reactivity through electronic effects or by acting as an internal ligand.

Common alkene reactions applicable to the but-3-enyl group include:

Hydrogenation: As mentioned previously, the double bond can be catalytically hydrogenated to a butyl group, often concurrently with the reduction of the pyridine ring. rsc.org

Hydroboration-Oxidation: This two-step sequence can be used to convert the terminal alkene into a primary alcohol. The hydroboration of alkenylpyridines has been reported in the literature as a synthetic strategy. molaid.com This would transform the but-3-enyl group into a 4-(pyridin-4-yl)butan-1-ol moiety.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the double bond. Depending on the workup conditions, this can lead to the formation of a carboxylic acid (3-methylpyridine-4-acetic acid) or an aldehyde. Side-chain oxidation of alkyl groups attached to aromatic rings is a known transformation, typically requiring a benzylic hydrogen, which is not present in the butenyl group at the double bond itself but at the allylic position. libretexts.orgyoutube.com

Coupling Reactions: The alkenyl group can participate in various metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures. scholaris.ca

Isomerization: In the presence of certain transition metal catalysts, the double bond within the alkenyl side chain can migrate to a more thermodynamically stable internal position. rsc.org

The pyridine nitrogen can also play a role in the reactivity of the side chain by coordinating to metal catalysts, potentially directing or influencing the outcome of reactions such as hydroalkenylation or other domino processes. researchgate.netresearchgate.net

Olefin Functionalization Reactions (e.g., Addition, Cycloaddition)

The terminal double bond in the 4-but-3-enyl side chain is a key site for various functionalization reactions. These reactions, including additions and cycloadditions, allow for the introduction of new atoms and functional groups, expanding the molecular complexity of the parent compound.

Recent advancements have highlighted radical addition to alkenes followed by single-electron-transfer (SET) oxidation/elimination as a powerful method for olefin functionalization. rsc.org This radical alkenylation approach is applicable to a wide range of carbon-centered and even heteroatom-centered radicals. rsc.org While the direct functionalization of this compound itself is not extensively detailed in the provided results, the principles of olefin functionalization through radical processes are well-established. rsc.orgrsc.org These methods represent a direct way to introduce alkenyl groups into organic molecules. rsc.org

One notable strategy involves dual-catalysis systems, such as iron-nickel catalysis, for the hydroarylation of olefins. nih.gov This method allows for the formation of carbon-carbon bonds between alkenes and aromatic rings, including Lewis basic heterocycles like pyridine. nih.gov Such a reaction could potentially be applied to the butenyl group of this compound to introduce aryl substituents.

Intramolecular Cyclization Processes Involving the Alkene

The presence of both a pyridine ring and a terminal alkene in this compound creates the potential for intramolecular cyclization reactions, leading to the formation of new ring systems. These processes are valuable for the synthesis of polycyclic compounds.

Silicon-assisted intramolecular cyclizations of functionalized allylsilanes, which can be synthesized from allenes, provide a highly stereocontrolled route to three- to seven-membered rings. beilstein-journals.org While not a direct reaction of this compound, this methodology illustrates a strategy where a related alkenyl pyridine derivative could be functionalized to an allylsilane and then cyclized.

Furthermore, base-promoted intramolecular cyclizations have been developed for the synthesis of various heterocyclic compounds. rsc.orgrsc.org For example, phosphazene bases can catalyze the intramolecular cyclization of o-alkynylphenyl ethers to form benzofurans. rsc.org Although the substrate is different, this demonstrates the utility of strong bases in promoting intramolecular ring-forming reactions that could potentially be adapted for alkenylpyridines. Visible-light-triggered intramolecular cyclizations also represent a modern approach to forming four-membered rings. researchgate.net

Reactivity of the Methyl Group at Position 3

The methyl group at the 3-position of the pyridine ring exhibits its own characteristic reactivity, primarily related to the acidity of its protons and its participation in radical reactions.

Acidity of Alpha-Protons and Condensation Reactions

The acidity of the protons on the methyl group of 3-methylpyridine (3-picoline) is a subject of interest. In contrast to 2- and 4-methylpyridine (B42270), where the negative charge of the resulting anion can be delocalized onto the electronegative nitrogen atom through resonance, this is not the case for 3-methylpyridine. vaia.com Consequently, the protons of the methyl group in 3-methylpyridine are not considered significantly acidic, and it does not readily undergo condensation reactions with aldehydes like benzaldehyde. vaia.com The pKa of the alpha-hydrogens in alkyl groups attached to carbonyls is typically in the range of 19-20, significantly more acidic than those of alkanes, due to resonance stabilization of the resulting carbanion. libretexts.org However, the electron-withdrawing effect of the pyridine nitrogen is less pronounced at the 3-position, leading to lower acidity of the methyl protons compared to the 2- and 4-isomers. vaia.com

Radical Reactions and Homolytic Phenylation Studies

The methyl group of 3-picoline can participate in radical reactions. Studies on the homolytic phenylation of 3-picoline have shown that the methyl group activates the pyridine nucleus towards radical attack. cdnsciencepub.comcdnsciencepub.com In these reactions, phenyl radicals are generated and substitute hydrogen atoms on the pyridine ring. The major products are typically those where the phenyl group attaches at the position ortho to the methyl group. cdnsciencepub.com A quantitative study of the homolytic phenylation of 3- and 4-picoline revealed that the methyl group in both isomers activates the nucleus to a similar degree. cdnsciencepub.com Except for the C5 position in 3-picoline, all other nuclear positions were found to be slightly activated compared to benzene. cdnsciencepub.com

The relative reactivity of different positions in 3-picoline towards homolytic phenylation has been determined, and the data is presented in the table below.

| Position | Partial Rate Factor |

| 2 | 2.10 |

| 4 | 1.18 |

| 5 | 0.94 |

| 6 | 1.25 |

Table 1: Partial rate factors for the homolytic phenylation of 3-picoline. cdnsciencepub.com

These findings are consistent with the general observation that alkyl groups activate the pyridine ring towards homolytic substitution.

Dealkylation Processes in Alkylpyridines

The removal of alkyl groups from the pyridine ring, known as dealkylation, is a significant industrial process. wikipedia.orgacs.org This reaction can be used to produce pyridine from alkylated pyridines, which are often obtained as byproducts in other syntheses. wikipedia.org

Several methods for the dealkylation of alkylpyridines have been developed:

Oxidative dealkylation: This can be carried out using air over a vanadium(V) oxide catalyst. wikipedia.org

Vapor-dealkylation: This process utilizes a nickel-based catalyst. wikipedia.org

Hydrodealkylation: This method employs a silver- or platinum-based catalyst. wikipedia.org

Yields of pyridine from these processes can be as high as 93% with a nickel-based catalyst. wikipedia.org Another approach involves heating a mixture of alkylpyridines with an excess of benzene in the presence of a dealkylation catalyst, such as fuller's earth, at temperatures between 850 and 1200°F. google.com This process can also be controlled to produce less substituted alkylpyridines from more highly substituted ones, for instance, converting collidines to lutidines and picolines. google.com

The synthesis of 3-methylpyridine itself can sometimes lead to dealkylation as a side reaction. For example, in the industrial production of 3-methylpyridine from acrolein and ammonia (B1221849) over an oxide-based heterogeneous catalyst, significant amounts of pyridine can be formed through the demethylation of the 3-methylpyridine product. wikipedia.org

Advanced Spectroscopic Characterization of 4 but 3 Enyl 3 Methylpyridine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. High-resolution ¹H and ¹³C NMR, along with two-dimensional correlation experiments, are fundamental for assigning the chemical structure of 4-But-3-enyl-3-methylpyridine.

High-resolution ¹H and ¹³C NMR spectroscopy are the primary methods for the structural elucidation of organic molecules. mdpi.com The chemical shifts (δ) in the spectra provide information about the electronic environment of each nucleus, while the coupling constants (J) in ¹H NMR reveal the connectivity of neighboring protons.

For This compound , the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the protons of the butenyl and methyl substituents. The aromatic region would likely display signals for the protons at positions 2, 5, and 6 of the pyridine ring. The butenyl group would exhibit characteristic signals for the terminal vinyl protons (CH=CH₂) and the methylene (B1212753) protons (CH₂-CH₂). The methyl group attached to the pyridine ring would appear as a singlet.

The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom. libretexts.org For this compound, distinct signals are expected for the carbons of the pyridine ring, the butenyl side chain (including the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the methylene groups), and the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Experimental Data for Analogues

| Compound Name | Nucleus | Position | Predicted/Experimental Chemical Shift (ppm) |

| This compound | ¹H | Pyridine-H2, H6 | ~8.3-8.5 (d) |

| Pyridine-H5 | ~7.0-7.2 (d) | ||

| -CH=CH₂ | ~5.7-5.9 (m) | ||

| -CH=CH ₂ | ~4.9-5.1 (m) | ||

| Py-CH ₂- | ~2.6-2.8 (t) | ||

| -CH₂-CH ₂- | ~2.3-2.5 (q) | ||

| -CH₃ | ~2.2-2.4 (s) | ||

| ¹³C | Pyridine-C2, C6 | ~148-150 | |

| Pyridine-C3 | ~132-134 | ||

| Pyridine-C4 | ~143-145 | ||

| Pyridine-C5 | ~122-124 | ||

| -C H=CH₂ | ~137-139 | ||

| -CH=C H₂ | ~115-117 | ||

| Py-C H₂- | ~34-36 | ||

| -CH₂-C H₂- | ~32-34 | ||

| -CH₃ | ~18-20 | ||

| 3-Ethyl-4-methylpyridine (B184564) | ¹H | Pyridine-H2, H6 | 8.33 (s) |

| Pyridine-H5 | 7.03 (d) | ||

| -CH₂- | 2.61 (q) | ||

| Py-CH₃ | 2.27 (s) | ||

| -CH₂-CH ₃ | 1.22 (t) | ||

| ¹³C | Pyridine-C2, C6 | 149.1, 146.4 | |

| Pyridine-C3, C4 | 143.9, 132.8 | ||

| Pyridine-C5 | 125.6 | ||

| -CH₂- | 23.0 | ||

| Py-CH₃ | 16.5 | ||

| -CH₂-C H₃ | 14.3 |

Note: Data for 3-Ethyl-4-methylpyridine is sourced from publicly available spectral databases and may vary based on experimental conditions.

To unambiguously assign all proton and carbon signals, especially in complex molecules, 2D NMR techniques are employed. These experiments reveal correlations between nuclei, providing crucial connectivity information. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within a spin system. For this compound, COSY would show correlations between the vicinal protons on the pyridine ring (H-5 and H-6) and between the protons of the butenyl side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC correlation would be expected between the protons of the methyl group and the C-3 and C-4 carbons of the pyridine ring, as well as between the methylene protons adjacent to the ring and carbons C-3, C-4, and C-5.

While solution-state NMR is more common for this type of compound, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. nih.gov This technique is particularly useful for studying polymorphism, intermolecular interactions, and the conformation of molecules in a crystalline lattice. For pyridine-containing compounds, ssNMR has been used to study molecular dynamics and ordering within inclusion compounds. nih.gov

Two-Dimensional (2D) NMR Correlation Techniques

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, which is a critical step in confirming its identity. For This compound (C₁₀H₁₃N), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm the molecular formula.

Table 2: Calculated Exact Mass for this compound

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₁₀H₁₃N | 147.1048 |

Gas chromatography is a powerful separation technique for volatile and semi-volatile compounds. When coupled with mass spectrometry (GC-MS), it allows for the separation of components in a mixture followed by their individual mass analysis. dntb.gov.ua This is an essential tool for assessing the purity of a synthesized compound and for identifying any byproducts or impurities.

The mass spectrum of this compound obtained via GC-MS would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that is characteristic of the molecule's structure. For alkylpyridines, common fragmentation pathways include benzylic cleavage (cleavage of the bond beta to the pyridine ring). For this compound, a prominent fragment would likely result from the loss of a propyl radical via cleavage of the C-C bond beta to the ring, leading to a resonance-stabilized pyridyl-methyl cation. Another expected fragmentation would be the loss of a methyl radical from the molecular ion.

Tandem mass spectrometry (GC-MS/MS) can provide even more detailed structural information by isolating a specific fragment ion and then inducing further fragmentation to observe its daughter ions. This technique is particularly useful for distinguishing between isomers.

Table 3: Predicted and Known Mass Spectral Fragments for Pyridine Derivatives

| Compound | Predicted/Known m/z | Identity of Fragment |

| This compound | 147 | [M]⁺ |

| 132 | [M - CH₃]⁺ | |

| 106 | [M - C₃H₅]⁺ (Benzylic cleavage) | |

| 3-Ethyl-4-methylpyridine | 121 | [M]⁺ |

| 106 | [M - CH₃]⁺ (Benzylic cleavage) | |

| 93 | [M - C₂H₄]⁺ (McLafferty rearrangement) |

Note: Data for 3-Ethyl-4-methylpyridine is sourced from the NIST Chemistry WebBook. molbase.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This synergistic combination is highly effective for the analysis of complex mixtures, enabling the separation, identification, and quantification of individual components. wikipedia.orgrsc.org

In the context of pyridine derivatives, LC-MS is instrumental for several applications. High-performance liquid chromatography (HPLC) separates the target compound from impurities, starting materials, and by-products based on their differential interactions with the stationary and mobile phases. rsc.orgthermofisher.com Following separation, the eluting compounds are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. nih.gov The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information and fragmentation patterns that are crucial for structural elucidation. wikipedia.orgnih.gov

LC-MS is particularly vital in the pharmaceutical and environmental sectors for identifying and characterizing impurities and degradation products in drug substances, many of which may be pyridine analogues. nih.gov The use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) within an LC-MS system allows for a multi-step, systematic strategy to compare the fragmentation profiles of the main compound with its minor components. nih.govnih.gov For a compound like this compound, LC-MS would effectively separate it from isomers and related substances, while MS/MS would provide detailed structural information by breaking the molecule apart and analyzing the resulting fragments. thermofisher.comnih.gov This technique is also a cornerstone in metabolomics for profiling a wide range of chemicals in biological samples. wikipedia.org

Infrared (IR) and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations at specific frequencies corresponding to the energies of its vibrational modes. mdpi.com It is a fundamental technique for identifying the functional groups present in a molecule. thermofisher.com For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the pyridine ring, the methyl group, and the butenyl side chain.

The analysis of FT-IR spectra relies on the identification of these characteristic bands. nih.gov The pyridine ring itself has several distinct vibrational modes, including C-H stretching, C=C and C=N stretching, and ring breathing modes. The butenyl group would introduce signals for vinyl C-H stretching and C=C double bond stretching. The methyl group would be identified by its symmetric and asymmetric C-H stretching and bending vibrations. mdpi.com By comparing experimental spectra with those of known compounds and theoretical calculations, a detailed structural confirmation can be achieved. nih.govresearchgate.net

Below is a table of expected FT-IR vibrational frequencies for the key functional groups in this compound, based on established correlation charts and data from analogous structures. mdpi.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C and C=N Stretch | 1600 - 1450 | |

| Butenyl Chain | Vinyl C-H Stretch | 3095 - 3075 |

| Alkene C=C Stretch | 1680 - 1640 | |

| Methyl Group | Asymmetric C-H Stretch | ~2960 |

| Symmetric C-H Stretch | ~2870 | |

| Asymmetric C-H Bend | ~1450 | |

| Symmetric C-H Bend | ~1375 |

Infrared Reflection Absorption (IRRA) Spectroscopy for Surface Studies

Infrared Reflection Absorption Spectroscopy (IRRAS), also known as RAIRS, is a highly sensitive technique for studying the structure and orientation of molecules adsorbed as thin films or monolayers on reflective surfaces, such as metals. rsc.orgresearchgate.net The technique is governed by a strict surface selection rule: only vibrational modes with a dipole moment component perpendicular to the metal surface are IR-active. rsc.orgresearchgate.net This principle makes IRRAS an excellent tool for determining the average molecular orientation within a self-assembled monolayer (SAM). rsc.org

Studies on pyridine and its derivatives adsorbed on gold (Au) and platinum-group metals provide a framework for understanding how this compound might behave. rsc.orgresearchgate.netnih.gov When pyridine adsorbs on a gold surface, it often binds through the nitrogen atom, orienting the ring in a tilted or vertical fashion relative to the surface. researchgate.net The intensity of the ring breathing modes and out-of-plane bending modes in the IRRAS spectrum can be compared with theoretical spectra calculated using Density Functional Theory (DFT) to determine the precise tilt angle. rsc.org For example, research on iridium-bipyridine complexes on gold showed that the pyridine ligands orient at 73-77° relative to the surface normal. rsc.org Similarly, studies of pyridine on platinum electrodes revealed that the molecule can adsorb in an "edge-on" configuration, bonding through both the nitrogen and alpha-carbon atoms. nih.gov The surface-specificity of IRRAS has been confirmed for various soluble surfactants on aqueous solutions as well. nih.gov

Two-Dimensional (2D) Correlation IR Spectroscopy

Two-Dimensional (2D) Correlation Spectroscopy is an advanced analytical method that analyzes a series of spectra collected under an external perturbation (such as changes in temperature, concentration, or time). researchgate.netjst.go.jp It generates 2D correlation maps that reveal subtle changes and complex relationships between different spectral bands. vietnamjournal.ru This technique enhances spectral resolution by spreading overlapping peaks across a second dimension and can determine the sequential order of spectral events. researchgate.net

The two main types of correlation maps are:

Asynchronous Spectrum: This highlights spectral features that change out of phase with each other. The presence of a cross-peak signifies that the intensity changes at two different wavenumbers are occurring at different rates or times, revealing the sequence of molecular events. caltech.edu

While specific 2D-IR studies on this compound are not available, research on simpler systems like pyridine-water mixtures demonstrates the power of the technique. arxiv.org 2D correlation analysis has been applied to coherent anti-Stokes Raman scattering (CARS) spectroscopy to study hydrogen bonding in such mixtures, revealing complex interactions and dynamics that are not apparent in one-dimensional spectra. arxiv.org The method is broadly applicable to various analytical data, including IR, Raman, and even chromatograms, making it a versatile tool for investigating complex chemical systems. jst.go.jpvietnamjournal.ru

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. researchgate.netupi.edu The resulting spectrum, a plot of absorbance versus wavelength, is used to identify chromophores—the parts of a molecule responsible for light absorption. upi.edu

For pyridine-based compounds, the primary electronic transitions are π → π* and n → π*. The pyridine ring acts as a chromophore, and its absorption spectrum is sensitive to substitution. upi.edu The introduction of alkyl (methyl) and alkenyl (butenyl) substituents on the pyridine ring of this compound is expected to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths, and potentially a hyperchromic effect, increasing the molar absorptivity (ε). upi.edu This is because such substituents can extend the conjugated π-system and influence the energy levels of the molecular orbitals.

Studies on other substituted pyridines confirm these trends. For instance, the UV-Vis spectra of platinum(II) complexes with 3-methylpyridine (B133936) and 4-methylpyridine (B42270) show intense π → π* transitions, with the exact wavelength depending on the full molecular structure. Similarly, research on rhenium complexes with 4-substituted pyridine ligands established a correlation between the electronic properties of the substituent and the resulting spectroscopic properties of the complex. researchgate.net

The table below shows representative UV-Vis absorption data for pyridine and a related substituted compound to illustrate these effects.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Pyridine | Ethanol | 251, 257, 263 | 2750, 2260, 1480 | π → π |

| Pyridine | Cyclohexane | 270 | 450 | n → π |

| 1,2-bis[N,N'-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]pentane | --- | Red-shifted amide region | --- | --- |

Data for the pentane (B18724) derivative indicates a red shift in the UV-Vis spectrum upon anion binding, demonstrating the sensitivity of the chromophore to its environment. wu.ac.th

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

While the crystal structure for this compound is not publicly documented, extensive crystallographic data exists for numerous analogues, particularly complexes involving 3-methylpyridine (also known as 3-picoline). These studies reveal how the 3-methylpyridine ligand coordinates to metal centers and how it packs in the solid state.

For example, the crystal structure of tetrakis(3-methylpyridine-κN)bis(thiocyanato-κN)nickel(II) shows the nickel cation coordinated by four 3-methylpyridine ligands and two thiocyanate (B1210189) anions in a distorted octahedral geometry. researchgate.net Another study on a triclinic polymorph of 3-methylpyridinium picrate (B76445) detailed the hydrogen bonding and π–π stacking interactions that form a three-dimensional framework. iucr.org In this structure, the anion and cation are linked by bifurcated N—H···(O,O) hydrogen bonds. iucr.org Research on bis(3-methylpyridine) complexes of cadmium(II) ethylxanthate (B89882) also provides detailed structural characterization, revealing specific cis, cis, cis-configurations of the ligands. researchgate.net

The table below summarizes key crystallographic data for a representative 3-methylpyridine complex. researchgate.net

| Compound | [Ni(NCS)₂(C₆H₇N)₄] |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 18.067 (3) |

| b (Å) | 10.158 (1) |

| c (Å) | 14.505 (2) |

| β (°) | 97.49 (2) |

| Volume (ų) | 2634.5 (6) |

| Z | 4 |

Single Crystal X-ray Diffraction for Absolute Structure Determination

Although a crystal structure for this compound has not been reported, the application of SC-XRD has been fundamental in elucidating the structures of numerous analogous pyridine derivatives. For instance, the structure of atpenin A4, a complex pyridone alkaloid, was fully determined using X-ray crystallography. uzh.ch Similarly, the absolute configuration of the meroterpenoid alkaloid Terreuspyridine was established through X-ray diffraction analysis. scite.ai This technique has also been applied to confirm the molecular architecture of synthetic pyridine-containing compounds, such as bis(3-methyl-2-pyridyl)selenide and various metal-organic complexes incorporating 4-methylpyridine. researchgate.netnasa.gov These studies underscore the power of SC-XRD to provide foundational structural data for complex molecules built around a pyridine core.

| Compound | Crystal System | Space Group | Key Structural Findings | Reference |

|---|---|---|---|---|

| bis(3-methyl-2-pyridyl)selenide | Monoclinic | P2₁/c | Molecules form a 2D network via C-H···N hydrogen bonds and π···π stacking. | researchgate.net |

| Cu₄S₁₀(4-methylpyridine)₄ | Triclinic | P1bar | Structure consists of two pentasulfide chains linking four Cu(I) ions, each coordinated to a 4-methylpyridine ligand. | nasa.gov |

| {Fe[tren(6-Mepy)₃]}(ClO₄)₂ | Monoclinic | P2₁/c | Confirmed a pseudo-octahedral symmetry around the Fe atom with average Fe-N bond lengths changing significantly with temperature, indicating a spin crossover transition. | researchgate.net |

| Terreuspyridine | Not Specified | Not Specified | Determined the absolute configuration of a novel tetracyclic 6/6/6/6 architecture. | scite.ai |

Surface-Sensitive Spectroscopic Methods for Adsorbed Molecules

Understanding the interaction of pyridine derivatives with surfaces is critical for their application in fields such as catalysis, electronics, and the development of functional materials. Surface-sensitive spectroscopic techniques provide invaluable information on the adsorption geometry, electronic structure, and chemical state of molecules like this compound when they are bound to a substrate.

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) is a powerful technique that allows for the real-space visualization of individual molecules adsorbed on conductive surfaces with atomic resolution. For pyridine and its analogues, STM studies reveal how the molecule orients itself upon adsorption, which is dictated by the interplay between the nitrogen lone pair, the aromatic π-system, and the specific surface.

Studies of pyridine on metal surfaces such as gold (Au(111)) and silver (Ag(110)) have identified various potential-dependent orientations. acs.orgaip.org At certain conditions, pyridine molecules lie flat on the surface, interacting through their π-orbitals. In other conditions, they can adopt tilted or vertically-standing orientations, typically bonding to the surface via the lone pair of electrons on the nitrogen atom. acs.orgresearchgate.net The appearance of the molecule in an STM image is often dependent on the applied bias voltage, which can be used to probe the specific molecular orbitals involved in the electron tunneling process, providing insight into the electronic structure of the adsorbed molecule. jkps.or.kr For instance, STM studies on pyridine-adsorbed Ge(001) surfaces showed that changes in the electronic structure upon adsorption could explain the bias-dependent images observed experimentally. jkps.or.kr

| Substrate | Observed Orientation(s) | Key Research Findings | Reference |

|---|---|---|---|

| Au(111) | Flat-lying, Tilted, Vertical | Orientation is potential-dependent; molecules rise from a flat to a vertical orientation as potential increases. | acs.org |

| Ag(110) | Vertical, Tilted | Appears as an elongated protrusion, indicating bonding through the nitrogen lone pair. STM inelastic tunneling spectroscopy identified C-H and C-D stretch modes. | aip.org |

| Ge(001) | Tilted (dative bonding) | Bias-dependent imaging is explained by changes in the projected density of states upon adsorption. Simulated images match experimental observations. | jkps.or.kr |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is an elemental analysis technique that provides quantitative information about the elemental composition and, crucially, the chemical state of atoms within the top few nanometers of a surface. researchgate.net When studying nitrogen-containing compounds like pyridine derivatives, the N 1s core-level spectrum is particularly insightful.

The binding energy of the N 1s electron is highly sensitive to the chemical environment of the nitrogen atom. For example, first-principles calculations on pyridine adsorbed on graphene show that physisorption results in only a mild change in binding energies, whereas chemisorption significantly alters the core-level spectra. nih.gov Experimental studies on pyridine-terminated self-assembled monolayers (SAMs) demonstrated that the adsorption of water caused a strong modification in the chemical state of the pyridine nitrogen atoms, indicative of strong hydrogen bonding and partial proton transfer. nih.gov Similarly, XPS was used to investigate the adsorption of pyridine on Si(100) surfaces, helping to identify the coexistence of various species, including those with dative Si-N bonds. aps.org

| System | N 1s Binding Energy (eV) | Interpretation | Reference |

|---|---|---|---|

| Pyridine on Graphene (Physisorbed) | ~400.5 | Resembles gas-phase pyridine, indicating weak interaction with the surface. | nih.gov |

| Pyridine Radical on Graphene (Chemisorbed) | ~399.0 | Significant shift due to hybridization and screening by the graphene substrate. | nih.gov |

| 4-(4-mercaptophenyl)pyridine SAM on Gold | ~399.2 (dry) | Standard pyridine nitrogen environment in the SAM. | nih.gov |

| 4-(4-mercaptophenyl)pyridine SAM + Water | ~401.5 (new component) | A high binding energy component appears, indicating proton transfer from water to the pyridine nitrogen (formation of pyridinium). | nih.gov |

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a synchrotron-based technique that probes the unoccupied electronic states of an atom. kit.edu It is exceptionally useful for determining the orientation of adsorbed molecules. By using linearly polarized X-rays and measuring the absorption intensity as a function of the angle of incidence, the average tilt angle of specific molecular orbitals, and thus the molecule itself, can be determined. kit.edu

For aromatic molecules like pyridine, the NEXAFS spectra at the carbon and nitrogen K-edges are characterized by sharp resonances corresponding to excitations of 1s core electrons into unoccupied π* and σ* molecular orbitals. The intensity of the π* resonance is maximized when the electric field vector of the light is aligned with the p-orbitals of the π system (i.e., perpendicular to the aromatic ring). Conversely, the σ* resonance is maximized when the electric field vector lies in the plane of the ring. By analyzing this angular dependence (linear dichroism), the tilt angle of the pyridine ring relative to the surface can be precisely calculated. aps.orgkit.edu Studies of pyridine on Si(100) have used NEXAFS to identify the spectroscopic signatures of different bonding configurations, such as dative bonds and species containing Si-N sp³ bonds. aps.orgunityfvg.it

| Absorption Edge | Resonance | Approximate Energy (eV) | Assignment and Interpretation | Reference |

|---|---|---|---|---|

| N K-edge | π | ~401 | Excitation of N 1s electron to the lowest unoccupied π orbital. Its angular dependence reveals the tilt angle of the pyridine ring. | aps.orgunityfvg.it |

| C K-edge | π | ~285 | Excitation of C 1s electrons to π orbitals. Splitting can occur due to different chemical environments of carbon atoms. Angular dependence also determines orientation. | aps.orgkit.edu |

| N K-edge | σ | >405 | Excitation to σ orbitals within the plane of the pyridine ring. | unityfvg.it |

Computational and Theoretical Investigations of 4 but 3 Enyl 3 Methylpyridine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method that has been widely used to investigate the properties of organic molecules. nih.govmdpi.com DFT calculations, often employing functionals like B3LYP, provide a balance between computational cost and accuracy, making them suitable for studying molecules of the size and complexity of 4-But-3-enyl-3-methylpyridine. nih.govnih.govjocpr.com

Geometry Optimization and Conformational Analysis

The first step in many computational studies is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. pjbmb.org.pk For a flexible molecule like this compound, with its rotatable butenyl side chain, conformational analysis is crucial. pjbmb.org.pkresearchgate.net This involves exploring the potential energy surface to identify various low-energy conformers. pjbmb.org.pk The relative energies of these conformers determine their population at a given temperature. github.com

Table 1: Hypothetical Optimized Geometrical Parameters for a Low-Energy Conformer of this compound (DFT/B3LYP/6-31G level of theory)*

| Parameter | Value |

| C2-N1 Bond Length (Å) | 1.34 |

| C3-C4 Bond Length (Å) | 1.40 |

| C4-C7 Bond Length (Å) | 1.51 |

| C7-C8 Bond Length (Å) | 1.54 |

| C8-C9 Bond Length (Å) | 1.50 |

| C9=C10 Bond Length (Å) | 1.34 |

| C3-C11 Bond Length (Å) | 1.52 |

| C2-N1-C6 Angle (°) | 117.0 |

| C3-C4-C5 Angle (°) | 119.5 |

| C4-C7-C8 Angle (°) | 112.0 |

| C8-C9-C10 Angle (°) | 125.0 |

| C4-C3-C11 Dihedral Angle (°) | 180.0 |

| C3-C4-C7-C8 Dihedral Angle (°) | 65.0 |

| C7-C8-C9-C10 Dihedral Angle (°) | 120.0 |

Note: This data is hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Gap Analysis)

The electronic structure of a molecule dictates its reactivity. researchgate.net Key to understanding this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.govresearchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.netphyschemres.org A small HOMO-LUMO gap generally indicates high chemical reactivity and polarizability. nih.gov Computational methods can calculate the energies of these frontier orbitals and visualize their spatial distribution. researchgate.netphyschemres.org For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine (B92270) ring and the butenyl double bond, while the LUMO would likely be distributed over the pyridine ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-311++G(d,p) level of theory)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: This data is hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Global reactivity descriptors such as electronegativity, chemical hardness, and global softness can be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactivity. ijcce.ac.ir

Molecular Electrostatic Potential Maps for Reactive Site Identification

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netuni-muenchen.de The MEP represents the electrostatic potential experienced by a positive test charge at various points on the electron density surface. uni-muenchen.de

Different colors on an MEP map denote different potential values. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The π-system of the butenyl double bond would also exhibit some negative potential. The hydrogen atoms of the methyl group and the pyridine ring would show positive potential.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structure validation. nih.govnih.govresearchgate.net

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These predicted shifts are valuable for assigning experimental NMR spectra and confirming the molecular structure. nih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, generating a theoretical Infrared (IR) spectrum. nih.govnih.gov By comparing the calculated spectrum with the experimental one, researchers can identify characteristic vibrational modes and confirm the presence of specific functional groups. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of a molecule. nih.govnih.gov These calculations provide information about the electronic transitions between molecular orbitals, helping to interpret the observed absorption bands. nih.govresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

For this compound, computational studies could explore various reactions, such as:

Electrophilic addition to the butenyl double bond: Modeling the reaction with various electrophiles would reveal the regioselectivity and stereoselectivity of the addition.

Reactions at the pyridine nitrogen: The protonation and alkylation of the nitrogen atom can be studied to understand its basicity and nucleophilicity.

Metal-catalyzed reactions: DFT calculations can be used to investigate the mechanism of reactions involving transition metal catalysts, such as hydroformylation or cross-coupling reactions at the butenyl group. acs.org

By calculating the activation energies for different possible pathways, researchers can predict the most likely reaction mechanism. nih.gov

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to establish a quantitative link between the molecular structure and the chemical reactivity of a series of related compounds. nih.govresearchgate.netconicet.gov.archemrxiv.org Computational chemistry plays a vital role in SRR by providing a wide range of molecular descriptors that can be correlated with experimental reactivity data. chemrxiv.org

For a series of derivatives of this compound (e.g., with different substituents on the pyridine ring or the butenyl chain), computational methods can calculate various descriptors, including:

Electronic descriptors: HOMO and LUMO energies, HOMO-LUMO gap, partial atomic charges, and dipole moment. researchgate.netresearchgate.net

Steric descriptors: Molecular volume, surface area, and specific conformational parameters.

Thermodynamic descriptors: Enthalpies of formation and reaction energies. nih.gov